Cas no 2229546-13-6 (3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid)

3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid
- 2229546-13-6
- EN300-1743485
-
- インチ: 1S/C8H10N2O3/c1-5-8(10-3-2-9-5)6(11)4-7(12)13/h2-3,6,11H,4H2,1H3,(H,12,13)
- InChIKey: QLMLBVPFQZLEPM-UHFFFAOYSA-N
- SMILES: OC(CC(=O)O)C1C(C)=NC=CN=1
計算された属性
- 精确分子量: 182.06914219g/mol
- 同位素质量: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.3Ų
- XLogP3: -1.1
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1743485-0.5g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 0.5g |
$1180.0 | 2023-09-20 | ||
Enamine | EN300-1743485-10.0g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 10g |
$5283.0 | 2023-06-03 | ||
Enamine | EN300-1743485-0.25g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 0.25g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1743485-2.5g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 2.5g |
$2408.0 | 2023-09-20 | ||
Enamine | EN300-1743485-0.1g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 0.1g |
$1081.0 | 2023-09-20 | ||
Enamine | EN300-1743485-5g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 5g |
$3562.0 | 2023-09-20 | ||
Enamine | EN300-1743485-0.05g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 0.05g |
$1032.0 | 2023-09-20 | ||
Enamine | EN300-1743485-1.0g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 1g |
$1229.0 | 2023-06-03 | ||
Enamine | EN300-1743485-5.0g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1743485-1g |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid |
2229546-13-6 | 1g |
$1229.0 | 2023-09-20 |
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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10. Back matter
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acidに関する追加情報
Introduction to 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid (CAS No: 2229546-13-6)
3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid, identified by the chemical compound code CAS No: 2229546-13-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a hydroxy-substituted propanoic acid backbone conjugated with a methylpyrazine moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications in medicinal chemistry and drug development.
The molecular structure of 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid consists of a three-carbon chain with a hydroxyl group at the third position, linked to a pyrazine ring substituted with a methyl group at the third position. This configuration imparts specific electronic and steric characteristics, which are critical for its interaction with biological targets. The presence of both hydroxyl and pyrazine functional groups allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
In recent years, the interest in 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid has been driven by its potential role in the development of novel therapeutic agents. The pyrazine scaffold is well-documented for its biological activity, often found in pharmaceuticals targeting neurological disorders, inflammation, and metabolic diseases. The hydroxyl group further enhances its reactivity, enabling the formation of ester derivatives, amides, and other pharmacologically relevant structures.
One of the most compelling aspects of 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid is its utility in designing molecules that can modulate enzyme activity. The pyrazine ring can serve as a hydrogen bond acceptor or donor, crucial for binding to protein targets. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, improving the affinity and selectivity of drug candidates. These features have made this compound an attractive intermediate in the synthesis of enzyme inhibitors and modulators.
Recent studies have highlighted the importance of 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid in the development of treatments for metabolic disorders. Researchers have explored its derivatives as potential inhibitors of key enzymes involved in glucose metabolism and lipogenesis. The combination of hydroxyl and pyrazine functionalities allows for precise tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability, which are essential for effective drug candidates.
The pharmaceutical industry has also shown interest in 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid for its potential application in anti-inflammatory therapies. Pyrazine derivatives are known to exhibit anti-inflammatory effects by inhibiting inflammatory cytokines and enzymes. The structural features of this compound make it a suitable candidate for further derivatization to enhance its pharmacological profile. Researchers have synthesized various analogs to optimize potency and reduce off-target effects.
In addition to its therapeutic applications, 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid has found utility in chemical biology research. Its unique structure allows researchers to probe enzyme mechanisms and develop probes for biochemical pathways. The compound’s ability to undergo selective modifications makes it an invaluable tool for studying protein-ligand interactions and designing high-affinity binders.
The synthesis of 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the pyrazine ring efficiently. The hydroxyl group is typically introduced through oxidative cleavage or direct hydroxylation methods, ensuring high regioselectivity and yield.
The growing body of research on CAS No: 2229546-13-6 underscores its significance in medicinal chemistry. As computational methods improve, virtual screening techniques are being used to identify new derivatives with enhanced biological activity. These computational approaches complement traditional synthetic strategies, accelerating the discovery process.
Future directions in the study of 3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid include exploring its role in disease models and conducting preclinical studies to evaluate its safety and efficacy. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications. The compound’s unique structural features offer a rich foundation for innovative drug design.
In conclusion,CAS No: 2229546-13-6, represents a fascinating molecule with broad applications in pharmaceutical research. Its structural versatility, combined with its potential biological activity, positions it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into its properties and applications,this compound is poised to play an increasingly important role in drug development efforts worldwide.
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